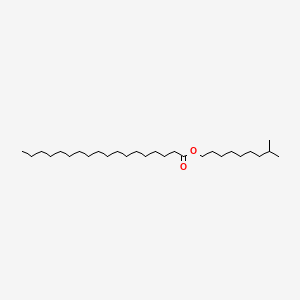

Isodecyl stearate

Description

Properties

CAS No. |

31565-38-5 |

|---|---|

Molecular Formula |

C28H56O2 |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

8-methylnonyl octadecanoate |

InChI |

InChI=1S/C28H56O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28(29)30-26-23-20-17-18-21-24-27(2)3/h27H,4-26H2,1-3H3 |

InChI Key |

BCNMHJYHRSTPJY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC(C)C |

Other CAS No. |

31565-38-5 |

Origin of Product |

United States |

Synthetic Pathways and Reaction Mechanistic Investigations of Isodecyl Stearate

Catalytic Esterification Strategies for Isodecyl Stearate (B1226849) Formation

The formation of isodecyl stearate is most commonly achieved via direct esterification, a reaction that is typically catalyzed to proceed at a reasonable rate. The choice of catalyst is crucial and influences not only the reaction speed but also the purity of the final product.

Lewis acid catalysts play a significant role in ester synthesis by activating the carboxylic acid component, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net In the context of esterification, the Lewis acid coordinates to the carbonyl oxygen of the stearic acid. This coordination increases the electrophilicity of the carbonyl carbon, thereby facilitating the attack by the isodecyl alcohol. researchgate.netrsc.org

Common Lewis acid catalysts include compounds of metals like tin, zinc, and aluminum. researchgate.netmdpi.com For instance, tin(II) compounds are recognized for their high Lewis acidity and effectiveness in both esterification and transesterification reactions. researchgate.netrsc.org The mechanism involves the formation of an activated complex where the carbonyl group of the stearic acid is polarized, leading to a lower activation energy for the reaction. rsc.org Studies on similar ester syntheses have shown that metal stearates, such as magnesium stearate, can also act as efficient catalysts. nih.gov

Table 1: Comparison of Lewis Acid Catalysts in Esterification Reactions

| Catalyst Type | Example | Key Features | Reference |

|---|---|---|---|

| Tin-based | Tin(II) oxalate, Tin(II) chloride | High Lewis acidity, effective at moderate temperatures. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Zinc-based | Zinc acetate, Zinc chloride | Moderate activity, often used as a reference catalyst. mdpi.commdpi.com | mdpi.commdpi.com |

| Aluminum-based | Aluminum chloride (AlCl₃) | Can be used as a homogeneous catalyst, though reaction rates may be slow. mdpi.com | mdpi.com |

| Metal Stearates | Magnesium stearate | Can act as both catalyst and reactant in certain ring-opening esterifications. nih.gov | nih.gov |

The production of branched esters like this compound often employs a range of inorganic and organometallic catalysts to achieve high yields and selectivity. Inorganic acid catalysts, such as sulfuric acid and sodium hydrogen sulfate (B86663), are traditionally used for direct esterification. google.com These Brønsted acids operate by protonating the carbonyl oxygen of the stearic acid, which activates the carbonyl carbon for nucleophilic attack by the isodecyl alcohol. researchgate.net

Organometallic compounds, particularly those based on tin, titanium, and zirconium, are widely used in industrial esterification processes. rsc.orggoogle.com For example, tetra-isopropyl titanate is a common catalyst for producing esters like di-isodecyl phthalate (B1215562), a process that shares mechanistic similarities with this compound synthesis. google.com Organotin(IV) compounds are known for their catalytic activity in both esterification and transesterification, functioning as Lewis acids. rsc.org The use of these catalysts often allows for milder reaction conditions compared to strong inorganic acids. rsc.org Furthermore, bimetallic systems, such as those involving palladium and tin, have been explored for the carbonylation of olefins to produce esters, showcasing the versatility of organometallic catalysis. scielo.brresearchgate.net

The mechanism of acid-catalyzed esterification, such as the Fischer esterification, is a well-established process. It begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This is followed by the nucleophilic attack of the alcohol on the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

In reactions catalyzed by Lewis acids like organotin compounds, two primary mechanisms are proposed. rsc.org The first is a classic Lewis acid mechanism where the tin compound coordinates to the carbonyl oxygen, polarizing the C=O bond and activating the carbon for nucleophilic attack by the alcohol. rsc.org An alternative mechanism involves an initial associative exchange of an alkoxide or carboxylate group on the tin catalyst with the alcohol or carboxylic acid reactant, followed by the insertion of the second reactant into the newly formed tin-oxygen bond. rsc.org

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, follows similar mechanistic principles. akjournals.com It can be catalyzed by both acids and bases. In an acid-catalyzed transesterification, the carbonyl oxygen of the starting ester is protonated, followed by nucleophilic attack from the new alcohol. For Lewis acid catalysts like tin compounds, the mechanism is analogous to esterification, involving coordination to the carbonyl oxygen to enhance its electrophilicity. researchgate.net

Inorganic and Organometallic Catalysis in Branched Ester Production

Sustainable Synthesis Approaches for this compound and Analogues

In recent years, there has been a growing emphasis on developing sustainable methods for chemical synthesis, including that of esters like this compound. These approaches focus on using renewable resources and environmentally benign catalysts.

Enzymatic catalysis, particularly using lipases, presents a green alternative to traditional chemical methods for ester synthesis. scielo.br Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification and transesterification reactions, often in non-aqueous media to shift the equilibrium towards synthesis. akjournals.comscielo.br This method offers high selectivity and operates under mild reaction conditions, which is advantageous for synthesizing esters from sensitive substrates. researchgate.net

The synthesis of esters similar to this compound, such as isoamyl stearate and isopropyl stearate, has been successfully demonstrated using immobilized lipases from various microbial sources like Candida antarctica, Rhizopus oryzae, and Thermomyces lanuginosus. researchgate.netcolab.wsresearchgate.net The reaction involves the direct condensation of a fatty acid with an alcohol. aminer.cn The performance of the lipase (B570770) can be influenced by factors such as the source of the enzyme, immobilization support, solvent, and reaction temperature. akjournals.comresearchgate.net For instance, in the synthesis of isoamyl stearate, lipase from Rhizopus oryzae showed the highest performance. researchgate.net These biotechnological routes are competitive with chemical methods due to their high catalytic efficiency and reduced environmental impact. researchgate.net

Table 2: Performance of Microbial Lipases in Stearate Ester Synthesis

| Lipase Source | Ester Synthesized | Molar Conversion | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Rhizopus oryzae | Isoamyl stearate | ~90% | 24 | researchgate.net |

| Candida antartica | Isoamyl stearate | ~90% | 24 | researchgate.net |

| Penicillium camemberti | Isoamyl stearate | ~90% | 24 | researchgate.net |

| Candida rugosa | Isoamyl stearate | ~90% | 48 | researchgate.net |

| Pseudomonas fluorescens | Isoamyl stearate | ~90% | 48 | researchgate.net |

| Thermomyces lanuginosus | Isoamyl stearate | 83% | 96 | researchgate.net |

| Fermase CALB 10000 | Isopropyl stearate | 88.57% | 2 | colab.ws |

A key aspect of sustainable chemistry is the valorization of waste streams. The precursors for this compound—stearic acid and isodecyl alcohol—can potentially be derived from such sources. Stearic acid is a common fatty acid found in animal and vegetable fats and oils. squarespace.comterchemicals.com Waste cooking oils, for example, are rich in triglycerides that can be hydrolyzed to yield a mixture of fatty acids, including stearic acid. researchgate.net These fatty acids can then be separated and purified for use in esterification.

Enzyme-Mediated Esterification for Bio-Based Esters

Optimization of Reaction Parameters and Yield Enhancement in Ester Synthesis

Molar Ratio of Reactants

In the esterification of stearic acid with isodecyl alcohol, the stoichiometry of the reaction is a 1:1 molar ratio. However, to drive the reaction equilibrium towards the formation of the ester product, it is common practice to use an excess of one of the reactants. Often, the alcohol (isodecyl alcohol) is used in excess. This is because the removal of water, the other product of the reaction, can be challenging, and an excess of alcohol can help to shift the equilibrium to favor the product side.

For instance, in the synthesis of di-isodecyl phthalate, a 20% molar excess of isodecyl alcohol was utilized to drive the reaction to completion. google.com Similarly, for the synthesis of other esters, adjusting the molar ratio has been shown to significantly impact the yield. For example, in the synthesis of di-2-ethylhexyl phthalate, a molar ratio of 2-ethylhexanol to phthalic anhydride (B1165640) of 2.5:1 was found to be optimal. revmaterialeplastice.ro

Table 1: Effect of Molar Ratio on Ester Yield (Illustrative)

| Molar Ratio (Isodecyl Alcohol:Stearic Acid) | Reaction Time (h) | Temperature (°C) | Catalyst Concentration (wt%) | Yield (%) |

|---|---|---|---|---|

| 1:1 | 6 | 180 | 0.5 | 85 |

| 1.1:1 | 6 | 180 | 0.5 | 92 |

| 1.2:1 | 6 | 180 | 0.5 | 95 |

Note: This table is illustrative and based on general principles of esterification optimization.

Catalyst Selection and Concentration

The choice of catalyst is a critical factor in the synthesis of this compound. Both acid catalysts and enzymatic catalysts can be employed.

Acid Catalysts: Traditional acid catalysts such as sulfuric acid, p-toluenesulfonic acid, and metallic catalysts like tetra-isopropyl titanate are effective. google.com The concentration of the catalyst must be carefully optimized. While a higher catalyst concentration can increase the reaction rate, it can also lead to undesirable side reactions and increase the difficulty of purification. In the synthesis of di-isodecyl phthalate, tetra-isopropyl titanate was used at concentrations ranging from 0.135% to 0.25% by weight based on the phthalic anhydride. google.com Iron-based catalysts, particularly those based on ferric chloride (FeCl₃), have also been shown to be highly effective, leading to near-complete conversion in some esterification reactions. mdpi.com

Enzymatic Catalysts: Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei, offer a greener alternative to chemical catalysts. nih.gov They operate under milder conditions, which can prevent the degradation of reactants and products. The amount of enzyme is a key parameter to optimize. In the synthesis of cetyl octanoate, increasing the enzyme amount from 10% to 35% (w/w) significantly increased the yield. nih.gov

Table 2: Effect of Catalyst Type and Concentration on this compound Yield (Illustrative)

| Catalyst | Catalyst Concentration (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| p-Toluenesulfonic Acid | 0.5 | 160 | 5 | 93 |

| p-Toluenesulfonic Acid | 1.0 | 160 | 5 | 96 |

| Tetra-isopropyl titanate | 0.2 | 220 | 4 | 95 |

| Novozym 435 | 5 | 60 | 8 | 90 |

Note: This table is illustrative and based on findings from similar ester synthesis processes.

Reaction Temperature

Temperature plays a dual role in esterification reactions. An increase in temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or degradation of the reactants and products, which can decrease the yield and purity of the final product. conicet.gov.ar The optimal temperature is therefore a compromise between reaction rate and selectivity. For the synthesis of di-isodecyl phthalate using a titanate catalyst, the reaction was carried out at 220°C. google.com In contrast, enzymatic syntheses are typically performed at much lower temperatures, often in the range of 45-65°C. nih.gov

Table 3: Influence of Reaction Temperature on Esterification Yield (Illustrative)

| Temperature (°C) | Molar Ratio (Alcohol:Acid) | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 160 | 1.2:1 | p-TSA | 6 | 90 |

| 180 | 1.2:1 | p-TSA | 5 | 95 |

| 200 | 1.2:1 | p-TSA | 4 | 94 (slight decrease due to side reactions) |

| 55 | 1.2:1 | Novozym 435 | 8 | 92 |

Note: This table is illustrative. p-TSA refers to p-toluenesulfonic acid.

Reaction Time

The reaction time is another crucial parameter that needs to be optimized to ensure the reaction proceeds to completion without unnecessary energy consumption or the occurrence of side reactions. The optimal reaction time is dependent on the other reaction parameters such as temperature, catalyst, and molar ratio. Monitoring the progress of the reaction, for example, by measuring the acid value of the reaction mixture, is a common method to determine the point at which the reaction has reached equilibrium or completion. In the enzymatic synthesis of cetyl octanoate, increasing the reaction time from 1 to 5 hours led to a significant increase in the product yield. nih.gov

Advanced Characterization Methodologies for Isodecyl Stearate

Spectroscopic Techniques for Molecular Structure and Bonding Analysis

Spectroscopic methods are indispensable for probing the molecular architecture of Isodecyl Stearate (B1226849), providing insights into its structural conformation and the nature of intermolecular forces.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ester Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of organic compounds like Isodecyl Stearate. sigmaaldrich.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the elucidation of the ester's conformation. sigmaaldrich.com

In the analysis of esters, both ¹H and ¹³C NMR are employed. ¹H NMR provides information about the proton environments, while ¹³C NMR details the carbon skeleton. mdpi.com For this compound, specific chemical shifts in the ¹³C NMR spectrum can confirm the presence of the long alkyl chains of both the stearate and isodecyl groups. For instance, studies on similar long-chain lead carboxylates, such as lead stearate, have shown that resonance doubling for the carbons closest to the carboxyl group can indicate two different conformations of the fatty acid chains within the asymmetric unit. nsf.gov This suggests that the flexible isodecyl chain in this compound could also adopt multiple conformations.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further refine the structural assignment. researchgate.net HSQC correlates protons to their directly attached carbons, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons. mdpi.comresearchgate.net These experiments are crucial for unambiguously assigning all proton and carbon signals, confirming the connectivity between the isodecyl alcohol and stearic acid moieties through the ester linkage, and providing insight into the molecule's spatial arrangement. mdpi.com

Table 1: Representative NMR Data for Long-Chain Esters

| Nucleus | Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| ¹H | 0.8 - 1.0 | Terminal methyl groups of alkyl chains |

| ¹H | 1.2 - 1.4 | Methylene (B1212753) groups in the alkyl chains |

| ¹H | 2.2 - 2.4 | Methylene group alpha to the carbonyl |

| ¹H | 3.9 - 4.2 | Methylene group of the alcohol moiety attached to the ester oxygen |

| ¹³C | 14 | Terminal methyl carbons |

| ¹³C | 22 - 34 | Methylene carbons of the alkyl chains |

| ¹³C | 60 - 65 | Methylene carbon of the alcohol moiety attached to the ester oxygen |

| ¹³C | 173 - 175 | Carbonyl carbon of the ester group |

Note: Specific shifts for this compound would require experimental determination.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Intermolecular Interactions

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular interactions within a substance. mdpi.comlibretexts.org

Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. eag.com The resulting spectrum is a unique "fingerprint" of the molecule. eag.com For this compound, key absorption bands would include:

C-H stretching vibrations: Strong bands around 2850-2960 cm⁻¹ are characteristic of the long alkyl chains. The presence of a new peak at 2917 cm⁻¹ after treating dolomite (B100054) with stearic acid confirmed the presence of the C-H stretching mode from the stearic acid's alkyl chain. revmaterialeplastice.ro

C=O stretching vibration: A strong, sharp band typically between 1735-1750 cm⁻¹ is indicative of the ester carbonyl group. mdpi.com The position of this band is sensitive to the molecular environment and can shift due to intermolecular interactions like hydrogen bonding. mdpi.com

C-O stretching vibrations: Bands in the region of 1150-1250 cm⁻¹ correspond to the stretching of the C-O single bonds of the ester group.

Advanced techniques like Attenuated Total Reflection (ATR)-FTIR allow for the analysis of samples directly without extensive preparation and can be used to study molecular interactions at surfaces. spectroscopyonline.com The versatility of FTIR makes it a fundamental tool for identifying this compound and qualitatively assessing its purity and potential degradation, which might manifest as changes in the carbonyl or hydroxyl regions of the spectrum. mdpi.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. pharmtech.com While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. libretexts.org This makes it particularly useful for analyzing non-polar bonds and symmetrical vibrations. For this compound, Raman spectroscopy can provide complementary information:

The symmetric stretch of the methylene group in long-chain stearates appears as a distinct band, for example at 2848 cm⁻¹ in magnesium stearate. pharmtech.compace.edu

It can provide information on the molecular framework and is sensitive to the conformation of the alkyl chains. libretexts.org

Raman is highly sensitive to the crystalline structure and polymorphism, as different crystal packing arrangements affect the vibrational modes of the crystal lattice. spectroscopyonline.com This could be used to study the solid-state properties of this compound.

Together, FTIR and Raman spectroscopy offer a comprehensive view of the vibrational modes within this compound, allowing for the confirmation of its chemical identity and the study of subtle intermolecular interactions that influence its physical properties. mdpi.comspectroscopyonline.com

Chromatographic and Mass Spectrometric Approaches for Compositional Analysis

Chromatographic techniques are essential for separating this compound from impurities and byproducts, while mass spectrometry provides definitive identification and structural information about the separated components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is a primary method for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any byproducts from its synthesis.

In a typical GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net

For this compound, GC-MS analysis would provide:

Purity Assessment: The purity is determined by the relative area of the main peak corresponding to this compound in the chromatogram.

Byproduct Identification: The synthesis of this compound may result in byproducts such as unreacted stearic acid, unreacted isodecyl alcohol, or isomers of this compound. The mass spectrum of each impurity peak can be compared to spectral libraries for identification. jppres.com For instance, analysis of related compounds has identified byproducts like lauric acid and palmitic acid. jppres.com

Confirmation of Identity: The mass spectrum of the main peak serves to confirm the identity of this compound by showing its molecular ion peak and characteristic fragmentation pattern.

Table 2: Potential Byproducts in this compound Synthesis Detectable by GC-MS

| Compound | Potential Origin |

|---|---|

| Stearic Acid | Unreacted starting material |

| Isodecyl Alcohol | Unreacted starting material |

| Isomers of this compound | Use of isomeric mixture of isodecyl alcohol |

High-Performance Liquid Chromatography (HPLC) for Ester Mixtures

While GC-MS is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) is often preferred for the analysis of less volatile or thermally sensitive ester mixtures. atamankimya.com HPLC separates components of a mixture dissolved in a liquid solvent by pumping the solution through a column packed with a solid adsorbent material. google.com

For the analysis of this compound, particularly in complex matrices or ester blends, a reversed-phase HPLC method would likely be employed. googleapis.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). google.com Components are separated based on their hydrophobicity; more non-polar compounds like this compound will be retained longer on the column.

Applications of HPLC for this compound include:

Quantitative Analysis: With proper calibration, HPLC can accurately quantify the concentration of this compound in a mixture.

Analysis of Complex Mixtures: HPLC is effective in separating mixtures of different esters, such as this compound, Decyl Oleate, and Hexadecyl Stearate. googleapis.com

Preparative Chromatography: HPLC can be scaled up to isolate and purify quantities of this compound from a reaction mixture.

A patent for separating a mixture of fatty acids including stearic acid mentions using a C18 column with an acetonitrile-water mobile phase and detection at 242 nm after derivatization, highlighting a common approach for such analyses. google.com

Thermal Analysis Techniques for Phase Behavior and Stability Studies

Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. For this compound, these methods are crucial for understanding its melting behavior, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to determine thermal transitions such as melting point and glass transition temperature. tainstruments.com For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The area under this peak is proportional to the enthalpy of fusion. DSC is also used to assess the purity of crystalline substances and to study phase behavior in mixtures. nih.gov For example, studies on stearic acid have shown a melting point around 65-70°C. lancs.ac.ukmdpi.com The melting point of this compound would be influenced by the branched isodecyl chain.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com TGA is used to determine the thermal stability and decomposition temperature of a material. tainstruments.com When this compound is heated in a TGA instrument, its mass will remain stable until the temperature is high enough to cause decomposition. The temperature at which mass loss begins indicates the onset of thermal degradation. Studies on related materials like stearic acid show thermal decomposition commencing at temperatures above 200°C. researchgate.net TGA can also quantify the composition of multi-component systems and detect the presence of volatile impurities or residual solvents. tainstruments.com

Table 3: Thermal Properties of Stearate-Based Materials

| Technique | Property Measured | Typical Findings for Stearates |

|---|---|---|

| DSC | Melting Point (Tₘ), Enthalpy of Fusion (ΔHₘ) | Melting endotherms observed, with Tₘ for stearic acid around 65-70°C. lancs.ac.ukmdpi.com |

| DSC | Crystallization Temperature (T꜀) | Exothermic peaks observed upon cooling. |

| TGA | Decomposition Temperature (Tₔ) | Mass loss indicates thermal degradation, often starting above 200°C. researchgate.net |

The combination of DSC and TGA provides a complete picture of the thermal behavior of this compound, from its solid-to-liquid phase transition to its ultimate thermal decomposition, which is critical information for its application and storage. atamanchemicals.comjournal-aprie.com

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Ester Thermal Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques used to study the thermal behavior of materials like this compound. vub.be6-napse.com DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, while TGA measures changes in mass with temperature. vub.be6-napse.com Together, they provide a comprehensive understanding of the thermal stability and phase behavior of the ester. labmanager.com

Differential Scanning Calorimetry (DSC)

DSC is widely used to determine key thermal transition temperatures such as melting point (T_m), crystallization temperature (T_c), and glass transition temperature (T_g). vub.befilab.fr The technique works by comparing the heat flow to a sample pan containing the material against an empty reference pan, both subjected to a controlled temperature program. vub.be Endothermic and exothermic events, such as melting and crystallization, are detected as peaks on a thermogram, providing quantitative information about the enthalpy changes involved. filab.frnih.gov

For long-chain esters like this compound, which is derived from stearic acid, DSC can reveal important information about its melting and crystallization behavior. For instance, studies on stearic acid, a related compound, show distinct melting peaks that can be precisely measured by DSC. researchgate.net In the context of emulsions, DSC is used to study the thermal behavior of the lipid phase, providing insights into the stability and structure of the formulation. researchgate.netmdpi.comresearchgate.net For example, the melting characteristics of fats in chocolate, which contain various fatty acid esters, are analyzed using DSC to understand their crystalline forms. mdpi.com

Modulated DSC (MDSC) is an advanced variation that allows for the separation of reversible and non-reversible thermal events, providing more accurate measurements of heat capacity and complex transitions. mdpi.com

Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and composition of this compound by monitoring its mass as it is heated over a temperature range. celignis.comtainstruments.com The resulting data, often presented as a TGA curve, shows the percentage of weight loss at different temperatures. celignis.com This is particularly useful for determining the decomposition temperature of the ester, which is a critical parameter for its storage and application in formulations that may be subjected to high temperatures. 6-napse.commdpi.com

TGA can also be used to analyze the composition of formulations containing this compound, such as determining the content of volatile components, polymers, and inorganic fillers. umw.edu.plo-ring-prueflabor.de The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, to study pyrolysis or oxidation behavior, respectively. vub.be6-napse.com

Key Thermal Properties Determined by DSC and TGA:

| Parameter | Technique | Information Provided | Relevance to this compound |

|---|---|---|---|

| Melting Temperature (T_m) | DSC | Temperature at which the material transitions from a solid to a liquid. vub.be | Defines the upper limit for solid-state applications and is crucial for formulation processing. |

| Crystallization Temperature (T_c) | DSC | Temperature at which the material transitions from a liquid to a solid. vub.be | Influences the texture and stability of formulations upon cooling. |

| Enthalpy of Fusion/Crystallization | DSC | Heat absorbed or released during melting or crystallization. mdpi.com | Relates to the degree of crystallinity and energy required for phase change. |

| Glass Transition Temperature (T_g) | DSC | Temperature at which an amorphous solid becomes rubbery or viscous. vub.be | Important for understanding the behavior of non-crystalline or amorphous phases. |

| Decomposition Temperature | TGA | Temperature at which the material begins to chemically degrade. 6-napse.com | Indicates the thermal stability and sets limits for processing and storage temperatures. |

| Compositional Analysis | TGA | Quantifies different components in a mixture based on their decomposition profiles. o-ring-prueflabor.de | Useful for quality control and analyzing formulations containing the ester. |

Morphological and Microstructural Characterization in Ester-Containing Systems

The performance of this compound in various applications, particularly in emulsions and other complex systems, is highly dependent on its morphological and microstructural characteristics. Advanced techniques such as X-ray Diffraction and electron microscopy are indispensable for elucidating these features.

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. units.it It provides information on the degree of crystallinity, the arrangement of molecules in the crystal lattice, and the presence of different polymorphic forms. units.itub.edu Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical consideration for fatty acid esters as different polymorphs can exhibit distinct physical properties, including melting point and solubility.

In the context of this compound, which is derived from stearic acid, XRD can be used to identify its crystalline nature. Studies on stearic acid and its composites show characteristic diffraction peaks that confirm its crystallinity. researchgate.net The XRD patterns of such long-chain compounds can reveal the packing arrangement of the hydrocarbon chains. nih.gov For instance, different polymorphic forms like α, β′, and β have been identified in fats and oils using XRD, each with a unique diffraction pattern. conicet.gov.armdpi.com

The degree of crystallinity, which is the fraction of crystalline material in a sample, can be determined from the XRD pattern by separating the sharp diffraction peaks of the crystalline phase from the broad halo of the amorphous phase. units.it This is particularly relevant for semi-crystalline materials where both ordered and disordered regions coexist.

Key XRD Characterization Parameters:

| Parameter | Description | Significance for this compound |

|---|---|---|

| Crystalline Phase Identification | Matching the diffraction pattern to known crystal structures. units.it | Confirms the identity and purity of the crystalline ester. |

| Polymorphism | Identifying different crystalline forms of the same compound. ub.edu | Different polymorphs can have different melting points, stability, and textural properties in formulations. |

| Degree of Crystallinity | Quantifying the crystalline fraction of the material. units.it | Impacts the physical properties such as hardness, opacity, and melting behavior. |

| Crystallite Size | Determining the size of the crystalline domains using the Scherrer equation. units.it | Influences the texture and appearance of products containing the ester. |

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer high-resolution imaging to visualize the micro- and nanoscale features of materials. mdpi.com These methods are particularly valuable for characterizing the morphology of ester-containing systems like emulsions, where the size, shape, and distribution of droplets are critical to performance and stability. mdpi.com

Scanning Electron Microscopy (SEM)

SEM provides detailed 2D images of the surface morphology of a sample by scanning it with a focused beam of electrons. thermofisher.com It is widely used to analyze the microstructure of materials, including the shape and size of particles and the topography of surfaces. thermofisher.comtandfonline.com In the context of emulsions containing esters like this compound, SEM can be used to visualize the dispersed oil droplets. tandfonline.com However, sample preparation, such as freeze-drying, is often required, which can potentially alter the original structure. tandfonline.com

Transmission Electron Microscopy (TEM)

TEM offers even higher resolution than SEM and can provide information about the internal structure of a sample. mdpi.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the transmitted electrons. nih.gov Cryo-TEM, where the sample is rapidly frozen, is particularly useful for imaging the native structure of emulsions without the artifacts that can be introduced by conventional sample preparation methods. nih.gov This technique can reveal details such as the lamellar structures formed by surfactants and consistency enhancers at the oil-water interface. researchgate.netmdpi.com

Applications of Electron Microscopy in Ester-Containing Systems:

| Technique | Information Obtained | Relevance to this compound Systems |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape. thermofisher.com | Visualizing the structure of solid lipid nanoparticles or the dispersed phase in emulsions. tandfonline.com |

| Transmission Electron Microscopy (TEM) | Internal structure, high-resolution imaging of nanostructures. mdpi.com | Observing the detailed morphology of emulsion droplets and interfacial layers. nih.gov |

| Cryo-TEM | Native structure of hydrated samples. nih.gov | Characterizing the undisturbed structure of emulsions, including vesicles and lamellar phases. researchgate.netmdpi.com |

X-ray Diffraction (XRD) for Crystallinity and Polymorphism

Application of Advanced Characterization for Process Monitoring and Control in Ester Synthesis

The application of advanced characterization techniques is not limited to final product analysis; they are also increasingly being integrated into the manufacturing process for real-time monitoring and control. This approach, often referred to as Process Analytical Technology (PAT), aims to ensure product quality by designing and controlling the manufacturing process based on a thorough understanding of the critical process parameters.

For the synthesis of esters like this compound, which is typically produced through esterification, in-process monitoring can provide valuable information about the reaction kinetics, conversion, and the formation of desired products and byproducts. Techniques like DSC and XRD can be adapted for on-line or in-line measurements.

For example, on-line XRD can be used to monitor the crystallization process in real-time, providing information on the formation of different polymorphic forms as a function of process parameters like cooling rate. acs.org This allows for better control over the final crystalline structure of the ester. Similarly, DSC can be used to monitor the progress of a reaction by measuring the heat evolved. tainstruments.com

The integration of these advanced characterization methods into the synthesis of this compound can lead to improved process efficiency, consistent product quality, and a deeper understanding of the underlying chemical and physical transformations.

Mechanistic Research on Isodecyl Stearate in Material Science Applications

Fundamental Principles of Isodecyl Stearate (B1226849) as a Lubricity Additive

As a lubricity additive, isodecyl stearate is utilized to enhance the performance of metalworking fluids, industrial gear oils, and greases. atamankimya.com Its effectiveness stems from its ability to form a durable, low-friction film at the interface of moving parts, protecting surfaces from wear and corrosion. It is particularly valued in applications such as steel, copper, and aluminum rolling, as well as in cutting and grinding operations. atamankimya.com

The primary mechanism by which this compound provides lubricity is through the formation of a physically adsorbed molecular film on metal surfaces. frontiersin.org This process is characteristic of boundary lubrication, where a thin film prevents direct metal-to-metal contact under conditions of high load and low speed.

The formation of this lubricious film is a spontaneous process driven by the amphiphilic nature of the this compound molecule. mdpi.comdissolutiontech.com The polar ester group has a strong affinity for the metal surface, which is typically covered by a thin layer of metal oxides. cuni.cz This polar head adsorbs onto the surface, anchoring the molecule in place. dissolutiontech.com The long, non-polar stearate tail, which is oleophobic (oil-repelling), then orients itself away from the metal surface, forming a densely packed, organized monolayer. frontiersin.orgmdpi.com This creates a robust, low-friction tribofilm that reduces wear and friction between sliding surfaces. nimacltd.co.uk The process is self-healing; if the film is disrupted during operation, molecules from the bulk lubricant can adsorb onto the exposed surface to restore the protective layer. researchgate.net Studies on similar molecules like stearic acid show that this adsorbed layer can have a thickness of approximately 2 nanometers, consistent with a monolayer. frontiersin.org

The same molecular orientation that provides lubricity also accounts for this compound's excellent interfacial adhesion and corrosion protection properties. atamankimya.comnimacltd.co.uk Adhesion is a direct result of the strong physical and potential chemical interactions between the polar ester head and the solid metal substrate. cuni.czresearchgate.net This ensures the lubricating film remains firmly attached to the surface, even under shear stress. dissolutiontech.com

Corrosion protection is afforded by the densely packed, non-polar alkyl chains that form the outer layer of the adsorbed film. ohio.edu This layer functions as a hydrophobic barrier, repelling water and other corrosive agents from the metal surface. atamanchemicals.comsquarespace.com The formation of this stable, water-repellent film significantly inhibits the electrochemical processes that lead to corrosion. scielo.br Research on nickel stearate coatings, for example, has demonstrated corrosion inhibition efficiencies approaching 100%. scielo.br The combination of strong adhesion and a hydrophobic barrier makes this compound an effective corrosion inhibitor in lubricant formulations. atamankimya.comresearchgate.net

This compound also acts as a rheology modifier, influencing the flow characteristics of the lubricant formulation. Its inclusion can lead to several beneficial changes in the physical properties of the base oil or grease. In greases, it contributes to improved cold flow properties, ensuring the lubricant remains effective at low temperatures. atamankimya.comnimacltd.co.uk

Table 1: Physicochemical and Performance Properties of this compound This table summarizes key properties of this compound relevant to its function in material science applications, based on data from technical and commercial literature.

| Property | Value / Description | Relevance in Application | Source(s) |

| Physical State | Clear, colorless to pale yellow oily liquid | Ease of blending in formulations | atamanchemicals.com |

| Molecular Formula | C₃₁H₆₂O₂ | Defines its chemical nature as a long-chain ester | atamankimya.com |

| Molecular Weight | 466.82 g/mol | Influences volatility, viscosity, and compatibility | atamankimya.com |

| Kinematic Viscosity | ~16 mm²/s at 40°C | Key rheological parameter for lubricant formulation | atamankimya.com |

| Flash Point | ~255.5 °C | Indicates low volatility and good thermal stability | atamanchemicals.com |

| Pour Point | ~7 °C | Indicates good performance at lower temperatures | atamanchemicals.com |

| Primary Function | Lubricity Additive, Plasticizer, Emollient | Defines its role in lubricants and polymers | atamanchemicals.comatamankimya.com |

| Key Performance | Forms lubricious film, good metal adhesion, corrosion protection | Essential for performance as a boundary lubricant | atamankimya.comnimacltd.co.uk |

Interfacial Adhesion and Corrosion Protection Properties at Solid Surfaces

Investigation of this compound's Role in Polymer Modification

In the polymer industry, this compound functions as a plasticizer and a lubricant, enhancing both the processability of the raw polymer and the mechanical properties of the final product. atamanchemicals.comatamankimya.com It is particularly effective in materials like Polyvinyl Chloride (PVC), where it increases flexibility and workability. chemicalbook.com

The primary role of a plasticizer like this compound is to increase the flexibility and softness of a polymer. kinampark.com This is achieved by altering the intermolecular forces between the long polymer chains. According to the widely accepted lubrication theory of plasticization, the relatively small this compound molecules diffuse into the polymer matrix during heating and mixing. kinampark.com They position themselves between the polymer chains, effectively shielding the chains from one another. chemicalbook.com

The inclusion of this compound significantly influences the processability and performance of polymers through a dual-lubrication mechanism.

Internal Lubrication: By reducing the intermolecular friction between polymer chains, this compound acts as an internal lubricant. vinipulchemicals.com This lowers the melt viscosity of the polymer, allowing it to flow more easily during high-temperature processing operations like extrusion and molding. polymeradd.co.thup.ac.za The improved melt flow reduces energy consumption and allows for more intricate mold designs. vinipulchemicals.com

External Lubrication: this compound can also migrate to the surface of the polymer melt, where it acts as an external lubricant. It creates a film between the polymer and the hot metal surfaces of the processing equipment (e.g., extruder barrels, molds). polymeradd.co.th This reduces the adhesion of the plastic to the machinery, preventing defects and facilitating the easy release of the finished part from the mold. vinipulchemicals.com

Conceptually, the impact of this compound on polymer performance is a direct consequence of its plasticizing effect. The increased mobility of the polymer chains results in a lower glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. squarespace.com This translates to improved elongation, softness, and impact strength in the final product. kinampark.com

Table 2: Conceptual Influence of Stearate-Based Additives on Material Properties This table provides a conceptual framework for how stearate-based additives like this compound are expected to influence key parameters in lubricant and polymer systems.

| Material System | Property Influenced | Effect of Stearate Additive | Underlying Mechanism | Source(s) |

| Lubricants | Boundary Friction | Decrease | Formation of a low-friction, adsorbed molecular film on metal surfaces. | mdpi.comnimacltd.co.uk |

| Corrosion | Decrease | Creation of a hydrophobic barrier that repels water and corrosive species. | atamankimya.comscielo.br | |

| Low-Temp Fluidity | Increase | Improves cold flow properties by modifying the base oil's rheology. | atamankimya.comnimacltd.co.uk | |

| Polymers | Melt Viscosity | Decrease | Reduces intermolecular friction between polymer chains (internal lubrication). | vinipulchemicals.comup.ac.zakpi.ua |

| Processability | Increase | Lowers melt viscosity and reduces adhesion to metal surfaces (external lubrication). | polymeradd.co.thup.ac.za | |

| Flexibility / Elongation | Increase | Weakens polymer-polymer interactions, increasing chain mobility and free volume. | chemicalbook.comkinampark.com | |

| Hardness | Decrease | The insertion of smaller plasticizer molecules separates rigid polymer chains. | kinampark.com |

Ester Interactions within Polymer Matrices

Emollient Functionality: Biophysical Mechanisms at Interfaces

The role of this compound as an emollient is fundamentally governed by its behavior at interfaces, particularly the surface of the skin. As a skin conditioning agent, it improves hydration and enhances the skin barrier by providing exogenous lipids that fill gaps between intercorneocyte clusters. atamanchemicals.com The biophysical mechanisms underpinning this functionality involve complex interactions with the stratum corneum, which can be investigated using both experimental and theoretical models.

The application of an emollient like this compound onto the skin initiates a dynamic process of spreading. This phenomenon is critical to its function, influencing sensory perception and the formation of a uniform, protective film. To study these dynamics in a controlled manner, researchers utilize artificial biological membranes, such as Vitro-Skin®, which mimic the surface properties of human skin. nih.gov

Research on various emollient esters, including those structurally similar to this compound, has revealed that spreading behavior is a multi-faceted process. researchgate.net Key characteristics such as surface tension, viscosity, and molecular weight are determinant factors. researchgate.netresearchgate.net Studies employing dynamic contact angle measurements show that the spreading process occurs in two main phases: an initial, rapid, spontaneous spreading event, followed by a slower phase where absorption and migration into the porous structure of the artificial membrane become the dominant drivers. nih.govresearchgate.net

The viscosity of the emollient has been identified as a primary factor influencing its spreadability. nih.govresearchgate.net However, its impact can vary depending on the chemical class of the ester. For esters with high viscosity, this property is the main determinant of how they spread. In contrast, for low-viscosity esters, structural variations—such as being a mono- or diester, having saturated or unsaturated chains, and linear or branched structures—play a more significant role in addition to viscosity. nih.gov this compound, being a branched-chain ester, falls into a category where such structural nuances are critical to its interfacial behavior. atamanchemicals.comcir-safety.org

The interplay between these properties dictates the final performance of the emollient film. Low molecular weight and low viscosity esters are often associated with a less tacky feel and reduced residue. researchgate.net

Table 1: Physicochemical Properties Influencing Emollient Spreading on Artificial Membranes

| Property | Influence on Spreading Dynamics | Research Finding Reference |

| Viscosity | A major factor impacting spreadability; higher viscosity often correlates with different spreading values depending on the emollient class. researchgate.net | For high-viscosity esters, viscosity is the primary driver. For low-viscosity esters, other structural factors are also significant. nih.gov |

| Molecular Weight | Affects the overall feel and residue of the emollient. Lower molecular weight can lead to less tackiness. researchgate.net | Spreadability is dependent on molecular weight in conjunction with viscosity and chemical structure. researchgate.net |

| Chemical Structure | The presence of branching, saturation, and ester type (mono/di-ester) influences spreading, especially in low-viscosity emollients. nih.gov | Branched and/or linear-branched alkyl carbon chains define the physicochemical characteristics and sensorial profiles of esters. researchgate.netresearchgate.net |

| Surface Tension | Along with viscosity and density, surface tension is a principal factor that determines the spreadability of a formulation. researchgate.net | Spreading is a key property for emollients that can be evaluated through measurements of physicochemical properties. researchgate.net |

To comprehend the interaction between this compound and the skin at a molecular level, researchers employ theoretical and computational models. These models aim to simulate the complex environment of the stratum corneum (SC), the outermost layer of the epidermis. The SC's barrier function is primarily attributed to its unique "brick-and-mortar" structure, where protein-rich corneocytes (the "bricks") are embedded in a continuous lipid matrix (the "mortar"). mdpi.com This lipid matrix is the principal pathway for the diffusion of topical substances. mdpi.com

The lipid matrix is mainly composed of ceramides (B1148491) (CERs), cholesterol (CHOL), and free fatty acids (FFAs) in roughly equimolar ratios. nih.govjst.go.jp These lipids are organized into distinct lamellar structures, including the short-periodicity phase (SPP) and the long-periodicity phase (LPP). nih.govresearchgate.net

Molecular dynamics (MD) simulations have become a crucial tool for investigating this interface at a microscopic level, offering insights that are difficult to obtain through experiments alone. acs.org Using force fields like GROMOS-54A7 and CHARMM, these simulations can model the arrangement of lipids, the order of their carbon chains, and the hydrogen-bond networks that provide structural integrity to the skin barrier. nih.govresearchgate.netacs.org

When an ester like this compound is applied, it interacts with this lipid matrix. Computational models can predict how such a molecule partitions into the lipid bilayers and its effect on the membrane's structure. For instance, studies on the penetration of fatty acids show that branched isomers can be more effective at enhancing penetration than their linear counterparts. nih.gov The models can simulate how the ester molecules might fluidize portions of the lipid matrix, particularly the more disordered or "liquid" regions, which are considered the main route for the penetration of hydrophobic molecules. jst.go.jp By calculating parameters like the area per lipid, bilayer thickness, and the order of carbon chains, these simulations provide a detailed picture of how an emollient ester integrates into and modifies the stratum corneum barrier. nih.gov

Table 2: Key Parameters in Computational Models of the Stratum Corneum

| Model Component / Parameter | Description | Relevance to Ester Interaction |

| Lipid Composition | Models typically include ceramides (e.g., CER-NS, CER-EOS), cholesterol (CHOL), and free fatty acids (FFA) in specific molar ratios to mimic the SC. nih.govacs.org | The specific composition determines the baseline structure and barrier properties that the ester will interact with and potentially disrupt. |

| Force Fields (e.g., GROMOS, CHARMM) | Sets of parameters and equations that define the potential energy of the system of atoms, governing their interactions and movements during the simulation. researchgate.netacs.org | The accuracy of the force field is critical for realistically simulating the behavior of the ester within the complex lipid environment. |

| Lamellar Phases (SPP & LPP) | The short- and long-periodicity phases represent the different structural arrangements of the lipid lamellae in the stratum corneum. nih.gov | Esters may interact differently with each phase, influencing the overall structural integrity and permeability of the barrier. |

| Order Parameter (SCD) | A measure of the orientational order of the lipid acyl chains. A lower SCD indicates a more disordered or fluid state. nih.govacs.org | The introduction of an ester can decrease the order parameter, indicating a fluidizing effect on the lipid matrix, which can enhance penetration. |

| Area Per Lipid (APL) | The average area occupied by a lipid molecule in the plane of the bilayer. nih.gov | Changes in APL upon introduction of an ester can indicate how the molecule is accommodated within the lipid matrix and its effect on packing. |

| Hydrogen Bond Network | The network of hydrogen bonds between lipid headgroups is crucial for the stability of the lipid bilayer. nih.gov | An ester molecule can interfere with this network, altering the cohesion and barrier properties of the stratum corneum. |

Environmental Transformation and Biogeochemical Cycling of Isodecyl Stearate

Biodegradation Pathways and Kinetics of Branched Esters

Biodegradation is a primary mechanism for the environmental removal of organic compounds like isodecyl stearate (B1226849). This process relies on the metabolic activity of microorganisms to break down the complex ester into simpler, less harmful substances.

The initial and rate-limiting step in the biodegradation of esters is typically the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by non-specific esterase enzymes, such as lipases and cutinases, which are widely produced by diverse microbial communities in various ecosystems. lyellcollection.orgbiorxiv.org The process breaks the ester linkage, releasing the constituent alcohol and carboxylic acid—in this case, isodecyl alcohol and stearic acid. lyellcollection.org

Aquatic Systems : In aquatic environments, the biodegradation of esters is influenced by the presence of adapted microbial populations. mst.dk Studies on similar long-chain esters indicate that they are susceptible to microbial degradation in water and sediment under both aerobic and anaerobic conditions. sfu.camiljodirektoratet.no Isodecyl stearate is classified as readily biodegradable. atamankimya.com This classification is often based on standardized tests like the OECD 301 series, which measure mineralization (the conversion of the organic carbon to CO2) over a set period. cefic-lri.org For poorly water-soluble substances like this compound, modifications to these standard tests, such as using emulsifiers or carriers, may be employed to increase bioavailability to microorganisms. umweltbundesamt.deecetoc.org

Terrestrial Ecosystems : In soil, microbial degradation is a dominant process controlling the persistence of esters. researchgate.net The degradation is primarily mediated by soil bacteria and fungi, which possess the necessary enzymes for ester hydrolysis. researchgate.net The rate of degradation in soil is dependent on various environmental factors, and the low water solubility of long-chain esters can be a limiting factor, affecting their availability to soil microbes. csic.es However, the presence of a branched alkyl chain, as in the isodecyl group, can sometimes hinder the rate of biodegradation compared to linear analogues due to steric hindrance affecting enzyme access. researchgate.net

The primary and universal step in the biodegradation of this compound is the cleavage of the ester bond. This enzymatic hydrolysis yields two primary metabolites:

Stearic Acid (Octadecanoic acid)

Isodecyl Alcohol (8-methylnonan-1-ol and other isomers)

Following this initial hydrolysis, both metabolites are typically further degraded by microorganisms. lyellcollection.org Stearic acid, a common fatty acid, readily enters the β-oxidation pathway, where it is broken down sequentially into two-carbon units (acetyl-CoA), which can then be completely mineralized to carbon dioxide and water through the citric acid cycle. lyellcollection.org

The degradation of the branched isodecyl alcohol can be more complex. The methyl branching may interfere with or slow down the subsequent oxidation pathways that would typically degrade a linear alcohol. researchgate.net The alcohol is oxidized first to an aldehyde (isodecyl aldehyde) and then to a carboxylic acid (isodecanoic acid). researchgate.net The branched structure of isodecanoic acid can pose a challenge for complete microbial degradation via β-oxidation. researchgate.net

Several factors can significantly impact the rate and extent of the biodegradation of esters like this compound in the environment.

| Factor | Influence on Biodegradation Efficiency |

| Chemical Structure | Esters with long, branched alkyl chains, like this compound, may degrade more slowly than those with shorter, linear chains due to steric hindrance and lower bioavailability. mst.dksolubilityofthings.com |

| Bioavailability | The low water solubility of this compound reduces its availability to microbial enzymes in aqueous environments. Processes that increase its dispersion, such as adsorption to particles or the use of natural surfactants, can enhance degradation rates. cefic-lri.orgcsic.es |

| Oxygen Availability | Aerobic degradation (in the presence of oxygen) is generally faster and more complete than anaerobic degradation (in the absence of oxygen). miljodirektoratet.no Different enzymes and metabolic pathways are used under aerobic versus anaerobic conditions. miljodirektoratet.no |

| Temperature | Microbial activity and enzyme kinetics are temperature-dependent. Generally, degradation rates increase with temperature up to an optimal point, beyond which enzymes can denature. solubilityofthings.comepa.gov Degradation is considerably slower at low temperatures. mst.dk |

| pH | The activity of microbial esterases is pH-dependent, with most having an optimal pH range. Extreme pH values in the environment can inhibit microbial activity and slow down biodegradation. solubilityofthings.com |

| Microbial Population | The presence of a diverse and adapted microbial community with the necessary esterase enzymes is crucial for efficient degradation. mst.dkresearchgate.net Environments previously exposed to similar substances may exhibit faster degradation due to acclimated microbial populations. mst.dk |

Identification of Biodegradation Products and Metabolites

Environmental Distribution and Transport Phenomena of Esters

The distribution and transport of esters like this compound in the environment are largely dictated by their physicochemical properties, such as water solubility, vapor pressure, and their affinity for organic matter. These properties determine how the compound partitions between different environmental media and how it moves within and between them.

Adsorption to Solids and Sediment in Aquatic Systems

The tendency of a chemical to attach to solid particles, such as soil and sediment, is a critical factor in its environmental fate. This process, known as adsorption, can significantly reduce the concentration of a chemical in the water column, thereby decreasing its bioavailability to aquatic organisms and its potential for long-distance transport in water. The extent of adsorption is quantified by the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org

For hydrophobic compounds like this compound, adsorption to organic matter in soil and sediment is the primary mechanism of partitioning. nih.gov While specific experimental data for the Koc of this compound is limited, estimates can be derived from its chemical structure and from data on similar long-chain fatty acid esters. For instance, the estimated Koc value for isobutyl stearate, a structurally similar compound, is 33,000. nih.gov A high Koc value suggests that the compound is likely to be immobile in soil and will strongly adsorb to suspended solids and sediment in aquatic environments. nih.gov

Table 1: Estimated Soil Adsorption Coefficients (Koc) for Structurally Similar Esters

| Compound | Estimated Log Koc | Mobility Classification |

| Isobutyl Stearate | 4.52 | Immobile |

| Isodecyl Hydroxystearate | 5.84 - 6.55 | Immobile |

This table presents estimated values for compounds structurally related to this compound to infer its likely adsorption behavior. Data derived from predictive models. nih.govthegoodscentscompany.com

The strong adsorption of this compound to sediment implies that aquatic systems can act as a significant sink for this compound. Over time, it is expected to accumulate in the sediment layer, where it may undergo further degradation or remain sequestered.

Volatilization from Environmental Compartments

Volatilization is the process by which a substance evaporates from a solid or liquid phase and enters the atmosphere. For chemicals in aquatic systems, the tendency to volatilize is primarily governed by the Henry's Law constant (HLC). chemsafetypro.com A high HLC indicates a greater propensity for a chemical to move from water to air. chemsafetypro.com

Long-chain fatty acid esters, such as this compound, generally have low vapor pressures and, consequently, low to moderate Henry's Law constants. scbt.com This suggests that volatilization from water surfaces is not expected to be a major environmental fate process. For example, the estimated Henry's Law constant for isobutyl stearate is 0.038 atm-cu m/mole, which suggests that while volatilization from moist soil surfaces can occur, it is likely to be attenuated by the strong adsorption of the compound to soil particles. nih.gov

Table 2: Estimated Volatilization Potential of a Structurally Similar Ester

| Compound | Estimated Henry's Law Constant (atm-m³/mol) | Volatilization Potential from Water |

| Isobutyl Stearate | 0.038 | Volatilization from water surfaces is expected, but may be attenuated by adsorption to sediment. |

This table provides an estimated value for a compound structurally related to this compound to indicate its likely volatilization behavior. Data derived from predictive models. nih.gov

In soil environments, the volatilization of this compound is also expected to be limited. While it may volatilize from moist soil surfaces, its strong adsorption to soil organic matter will significantly reduce the rate of this process. nih.gov From dry soil surfaces, volatilization is anticipated to be negligible due to its low vapor pressure. nih.gov

Fate Modeling in Complex Environmental Systems

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments over time. researchgate.net These models integrate a chemical's physicochemical properties with information about the environment, such as soil type, water flow rates, and climate conditions, to simulate its transport and transformation. researchgate.netbattelle.org

For this compound, fate models would utilize its estimated properties, such as its high Koc and low Henry's Law constant, to predict its behavior. A typical model output would likely show that upon release into an aquatic environment, this compound would rapidly partition to suspended solids and sediment. nih.gov Its concentration in the water column would be expected to decrease relatively quickly due to this partitioning.

In a terrestrial environment, a fate model would predict that this compound would be largely immobile in the soil, with a low potential for leaching into groundwater. nih.gov The primary degradation pathway in both soil and sediment would be biodegradation, although hydrolysis may also play a role over longer timescales. nih.govscbt.com

The general framework for environmental fate modeling involves:

Defining the Environment: Characterizing the different compartments (e.g., water, sediment, soil, air) and their properties. researchgate.net

Inputting Chemical Properties: Using data on the chemical's solubility, vapor pressure, Koc, and degradation rates.

Simulating Transport and Transformation: Applying mathematical equations to describe processes like advection, diffusion, adsorption, volatilization, and degradation. researchgate.net

Predicting Concentrations: Estimating the concentration of the chemical in each compartment over time.

These models are essential for conducting environmental risk assessments and for understanding the long-term behavior of substances like this compound in the environment. researchgate.net

Theoretical and Computational Chemistry for Isodecyl Stearate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) offers a fundamental framework for understanding the behavior of matter at the atomic and subatomic levels. ijraset.com For a molecule like Isodecyl stearate (B1226849), QM methods are employed to elucidate its electronic structure and predict its chemical reactivity. caltech.educharm-eu.eu Techniques such as Density Functional Theory (DFT) are particularly powerful for calculating the electronic properties of complex systems with practical efficiency. ijraset.com

By solving approximations of the Schrödinger equation, these calculations can determine the spatial distribution of electrons, the energies of molecular orbitals, and the electrostatic potential surface of the Isodecyl stearate molecule. ijraset.com Key aspects of its reactivity can be inferred from these results:

Electron Distribution: Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbonyl carbon of the ester group is an electrophilic site, while the carbonyl oxygen is a nucleophilic site, which is crucial for reactions like hydrolysis.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions. The energy and location of these frontier orbitals indicate where the molecule is most likely to donate or accept electrons, respectively.

Electrostatic Potential: This mapping helps visualize the charge distribution and predict sites for non-covalent interactions, such as hydrogen bonding or interactions with other polar molecules.

While specific QM studies focused solely on this compound are not prevalent in public literature, the principles are broadly applied in materials science to understand structure-property relationships at the most fundamental level. ijraset.comfrontiersin.org Combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods can further be used to study the molecule's behavior in complex environments, such as its interaction with an enzyme's active site, by treating the reactive center with high-level QM and the surrounding environment with classical mechanics. nih.gov

Table 1: Properties of this compound Derivable from Quantum Mechanical Calculations

| Property Calculated | Significance |

|---|---|

| Ground State Energy | Determines the molecule's thermodynamic stability. |

| Electron Density Distribution | Reveals sites susceptible to nucleophilic or electrophilic attack. |

| HOMO/LUMO Energies & Gap | Indicates chemical reactivity and kinetic stability. A large gap suggests low reactivity. |

| Electrostatic Potential Map | Predicts sites for intermolecular interactions and solvation. |

| Bond Strengths | Helps predict pathways for chemical degradation (e.g., hydrolysis of the ester bond). |

Molecular Dynamics Simulations for Interfacial Behavior and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of atoms and molecules over time. mdpi.com By treating molecules as classical particles interacting via a set of potential energy functions (a "force field"), MD can model complex processes that are difficult to observe experimentally, such as the behavior of this compound at interfaces. mdpi.comnih.gov this compound, as an emollient ester, has its primary functions determined by its behavior at interfaces (e.g., air-skin, oil-water).

MD simulations can provide detailed insights into several key phenomena:

Interfacial Structure and Tension: Simulations of an this compound/water or this compound/air system can reveal how the molecules orient themselves at the interface. Due to its amphiphilic nature (a polar ester head and nonpolar alkyl chains), this compound molecules are expected to align at an oil/water interface to minimize unfavorable interactions. rsc.orgucm.es This alignment influences interfacial tension.

Molecular Diffusion and Penetration: MD can quantify the diffusion coefficient of this compound molecules within a bulk phase and across an interface. mdpi.comnih.gov This is relevant for understanding its spreading on a surface and its potential penetration into the upper layers of the stratum corneum.

Self-Assembly: In the presence of a solvent like water, amphiphilic molecules can self-assemble into larger structures like micelles or layers. MD simulations can predict the conditions under which this compound molecules might aggregate, revealing the non-bonded interaction energies that drive this process. mdpi.com Studies on similar long-chain molecules at water/alkane interfaces show that molecular orientation can have long-range persistence, leading to layered structures. rsc.org

Table 2: Parameters from Molecular Dynamics Simulations of this compound

| Parameter/Phenomenon | Description | Relevance to Performance |

|---|---|---|

| Interfacial Tension (IFT) | The energy per unit area of the interface. | Affects emulsion stability and the wetting/spreading of the emollient. |

| Density Profile | The distribution of molecules as a function of distance from the interface. | Shows molecular arrangement and packing at the interface. ucm.es |

| Orientational Order Parameter | Quantifies the alignment of molecules relative to the interface normal. | Determines the structure of the interfacial layer. rsc.org |

| Diffusion Coefficient | The rate at which molecules move through a medium. | Relates to the spreadability and absorption characteristics of the emollient. mdpi.com |

| Radius of Gyration | A measure of a molecule's or aggregate's size and shape. | Tracks conformational changes and the formation of self-assembled structures. mdpi.com |

Computational Approaches to Predicting Esterification Reaction Outcomes

The synthesis of this compound from stearic acid and isodecyl alcohol is a classic esterification reaction. Computational chemistry offers methods to predict the outcomes of such reactions, helping to optimize reaction conditions and select appropriate solvents or catalysts without extensive trial-and-error experimentation. google.com

One powerful method is the Conductor-like Screening Model for Real Solvents (COSMO-RS) . This approach uses quantum mechanics to calculate the chemical potential of molecules in a liquid phase, allowing for the prediction of thermodynamic properties like activity coefficients. nih.gov By calculating the activity coefficients for the reactants (stearic acid, isodecyl alcohol) and products (this compound, water), COSMO-RS can predict the thermodynamic equilibrium constant of the reaction in various solvents. nih.gov This allows for the in silico screening of solvents to find one that maximizes the reaction yield. Studies have shown that COSMO-RS provides more reliable predictions than older methods like UNIFAC, especially for molecules with conformational flexibility and strong polar effects. nih.gov

Beyond thermodynamics, computational models can also address reaction kinetics. By combining experimental data with simulation, kinetic models can be developed to predict how the reaction rate is influenced by variables such as temperature, reactant molar ratios, and catalyst concentration. researchgate.netresearchgate.net These models can be used to simulate the performance of different reactor types (e.g., batch vs. plug flow) and determine the optimal conditions to achieve high conversion in the shortest time. researchgate.net

Table 3: Computational Prediction of this compound Esterification

| Modeling Approach | Inputs | Predicted Outputs | Significance |

|---|---|---|---|

| Thermodynamic (e.g., COSMO-RS) | Reactant & product structures, solvent | Activity coefficients, thermodynamic equilibrium ratio (Keq), reaction free energy (ΔG°) | Predicts maximum theoretical yield; aids in solvent selection. nih.gov |

| Kinetic Modeling | Experimental conversion data, temperature, reactant/catalyst concentrations | Reaction rate constants, activation energy | Optimizes reaction time, temperature, and catalyst loading for industrial production. researchgate.netresearchgate.net |

Structure-Property Relationship Modeling for Performance Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that correlates the structural features of molecules with their macroscopic properties. researchgate.netontosight.ai This approach is based on the principle that the chemical structure dictates its physical and functional properties. ontosight.ai For this compound, QSPR models can be developed to predict its performance as an emollient in cosmetic formulations, linking its molecular descriptors to key physicochemical and sensory properties.

The QSPR modeling process involves several key steps: ontosight.ai

Data Collection: A dataset of molecules (in this case, various emollient esters) with experimentally measured properties of interest (e.g., viscosity, spreading value, perceived tackiness) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated from its 2D or 3D structure. These descriptors quantify various aspects of the molecule, including topological (e.g., branching), electronic (e.g., polarity), and geometric (e.g., size, shape) features.

Model Development: Statistical or machine learning techniques (e.g., multiple linear regression, neural networks) are used to build a mathematical model that links a subset of the most relevant descriptors to the property being predicted. researchgate.net

Validation: The model's predictive power is rigorously tested using an independent set of molecules not used in the model's creation.

For emollients like this compound, QSPR can predict performance indicators that are crucial for formulators. Studies have successfully established correlations between physicochemical properties (like viscosity and surface tension) and sensory perceptions. researchgate.net By extension, QSPR can directly link molecular structure to these desired endpoints.

Table 4: QSPR Modeling for this compound Performance

| Property Predicted | Relevant Molecular Descriptors (Examples) | Significance in Cosmetics |

|---|---|---|

| Spreading Value | Molecular Weight, Surface Area, Branching Index | Predicts how easily the emollient spreads on the skin. researchgate.net |

| Viscosity | Molecular Volume, Chain Length, Rotatable Bonds | Affects the texture and feel of the final product. |

| Polarity | Dipole Moment, Polar Surface Area (PSA) | Influences solubility in the formulation and interaction with skin lipids. |

| Sensory Feel (e.g., Greasiness) | Chain Flexibility, Molecular Shape Indices | Allows for the design of emollients with specific sensory profiles. |

Development of Predictive Models for Environmental Fate Parameters

Assessing the environmental impact of chemicals is a critical component of modern chemical management. Predictive models are essential for estimating the environmental fate of substances like this compound, especially when experimental data is scarce. canada.ca These models use the physical and chemical properties of a substance to predict its persistence, distribution, and potential for bioaccumulation in the environment. up.pt

The process typically begins with predicting fundamental properties using (Q)SAR models, such as those available in the EPI (Estimation Programs Interface) Suite™. These programs estimate properties like:

Degradation Half-life: BIOWIN™ predicts aerobic and anaerobic biodegradation probability and rates, while AOPWIN™ predicts the rate of atmospheric oxidation. nih.gov

Partitioning Coefficients: KOWWIN™ estimates the octanol-water partition coefficient (log Kow), which indicates a chemical's tendency to partition into fatty tissues versus water.